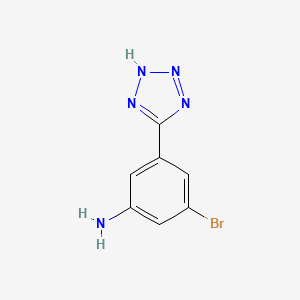![molecular formula C8H16ClNO B2666626 3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride CAS No. 1810070-08-6](/img/structure/B2666626.png)
3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride” is a chemical compound with the IUPAC name (1R,5S)-3-aminobicyclo [3.2.1]octan-8-ol hydrochloride . It has a molecular weight of 177.67 . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO.ClH/c9-7-3-5-1-2-6(4-7)8(5)10;/h5-8,10H,1-4,9H2;1H . This code provides a unique representation of the molecule’s structure. Unfortunately, the search results do not provide further details about the molecular structure analysis of this compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.67 . It is a solid at room temperature . . It’s important to note that these properties can vary depending on the specific conditions and the supplier of the compound.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride is involved in various chemical syntheses and transformations. For instance, derivatives of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid, related to 3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride, were prepared through stereoselective functionalization involving intermediates like dihydro-1,3-oxazine or γ-lactone (Palkó, Sohár, & Fülöp, 2011). These processes highlight the compound's utility in generating structurally complex and diverse chemical entities.
Catalysis and Reaction Mechanisms
The compound has been utilized in organocatalytic processes, particularly in asymmetric intramolecular aldolization, showcasing its role in facilitating specific chemical reactions. Such applications are exemplified by the synthesis of chiral bicyclo[3.n.1]alkanones, where an alpha-amino acid catalyzes the aldolization, demonstrating the compound's utility in stereochemistry and enantioselective synthesis (Itagaki, Kimura, Sugahara, & Iwabuchi, 2005).
Biological and Medical Research
In biological and medical research, 3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride derivatives have shown promising activities. For instance, derivatives like 4-Aminobicyclo[2.2.2]octanones and -ols have been studied for their antiprotozoal activities against organisms causing diseases like East African sleeping sickness and Malaria tropica (Weis et al., 2006). This highlights the potential of these compounds in developing new therapeutic agents.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
3-aminobicyclo[3.2.1]octan-8-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-5-1-2-6(4-7)8(5)10;/h5-8,10H,1-4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZAXXDUKAMMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C2O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobicyclo[3.2.1]octan-8-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2666549.png)


![(4-Methylpentan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2666554.png)
![5-(cyclopentylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2666555.png)




![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2666564.png)

![N-benzyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2666566.png)